molecular formula C13H8Cl2O2 B1437652 4-(2,5-Dichlorophenyl)benzoic acid CAS No. 63028-31-9

4-(2,5-Dichlorophenyl)benzoic acid

Cat. No.: B1437652
CAS No.: 63028-31-9
M. Wt: 267.1 g/mol
InChI Key: XAKPMSIGBXHCRV-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKPMSIGBXHCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651801
Record name 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63028-31-9
Record name 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

4-(2,5-Dichlorophenyl)benzoic acid (DCBA) is an aromatic carboxylic acid characterized by its unique molecular structure, which includes a benzoic acid moiety substituted with a dichlorophenyl group. Its chemical formula is C13H8Cl2O2, with a molecular weight of approximately 265.11 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The presence of two chlorine atoms at the 2 and 5 positions on the phenyl ring enhances the compound's chemical stability and reactivity. The specific arrangement of these substituents contributes to its biological activity, making it a candidate for pharmacological studies.

PropertyValue
Chemical FormulaC13H8Cl2O2
Molecular Weight265.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and virulence factors. For instance, studies have demonstrated that DCBA can reduce hemolysis and biofilm production in Staphylococcus aureus, a common pathogenic bacterium .

Anticancer Properties

DCBA has also been investigated for its anticancer potential. A study focused on its cytotoxicity against different cancer cell lines revealed that it induces apoptosis through intrinsic pathways. The compound was shown to upregulate pro-apoptotic proteins such as BAX and caspases-3 and -9 while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving three cancer cell lines (e.g., MDA-MB-231), DCBA demonstrated promising selectivity and efficacy. The results indicated that DCBA could serve as a lead compound for further development in cancer therapeutics.

The interaction studies of DCBA suggest that it may target specific enzymes or receptors within biological systems, leading to the modulation of various biochemical pathways. This mechanism is crucial for understanding its therapeutic effects and guiding future research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCBA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorobenzoic AcidContains two chlorine atoms on the benzene ringLacks dichlorophenyl substitution
4-Chloro-3-sulfamoylbenzoic AcidContains a sulfamoyl groupDifferent functional group leading to varied reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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